molecular formula C6H11Cl2N3 B12660575 4-Methylpyridine-2,5-diamine dihydrochloride CAS No. 94313-86-7

4-Methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B12660575
CAS No.: 94313-86-7
M. Wt: 196.07 g/mol
InChI Key: DYBRYWXZWHGVRL-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,5-diamine dihydrochloride (CAS 94313-86-7) is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol, this dihydrochloride salt offers enhanced stability and solubility for synthetic applications . The core value of this compound lies in its role as a precursor in the synthesis of more complex heterocyclic compounds. Specifically, the 2-amino-4-methylpyridine structure is a recognized pharmacophore in the development of inhibitors for inducible nitric oxide synthase (iNOS) . iNOS is a crucial enzyme implicated in a wide range of inflammatory diseases, including sepsis, arthritis, asthma, and neurological conditions . Research into iNOS inhibitors, for which this diamine serves as a key scaffold, is actively pursued for potential therapeutic applications and as tools for biomedical imaging, such as in the development of Positron Emission Tomography (PET) tracers . The compound's mechanism of action, when incorporated into these inhibitors, involves targeting the iNOS enzyme to modulate the production of nitric oxide (NO), a key mediator in inflammatory pathways . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

94313-86-7

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4-methylpyridine-2,5-diamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-6(8)9-3-5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H

InChI Key

DYBRYWXZWHGVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methylpyridine-2,5-diamine dihydrochloride typically involves:

  • Construction of the pyridine ring with appropriate substituents.
  • Introduction of amino groups at the 2 and 5 positions.
  • Methylation at the 4-position.
  • Conversion to the dihydrochloride salt for stability and isolation.

The preparation often starts from substituted pyridine precursors or pyrimidine derivatives, followed by selective amination and chlorination steps.

Stepwise Preparation Approach

Synthesis of 2-Amino-4-methylpyridine (Key Intermediate)

A critical intermediate in the preparation is 2-amino-4-methylpyridine , which can be synthesized via a multi-step process starting from ethyl 2-(4-methylfuran) formate:

  • Step 1: Reflux ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF) with ammonium chloride and formamide under ammonia gas for 24 hours. This yields 2-amino-3-hydroxy-4-methylpyridine after workup and extraction (yield ~72%).

  • Step 2: Chlorination of 2-amino-3-hydroxy-4-methylpyridine with phosphorus trichloride in dichloroethane under reflux for 6 hours produces 2-amino-3-chloro-4-methylpyridine (yield ~92%).

  • Step 3: Reduction of 2-amino-3-chloro-4-methylpyridine with copper powder in the presence of benzoic acid at 150 °C for 1 hour yields crude 2-amino-4-methylpyridine, which is purified by acid-base extraction and drying to give a product with 99.2% purity and 81.9% yield.

This intermediate is essential for further functionalization to introduce the second amino group at position 5.

Introduction of the Second Amino Group and Formation of Diamine

While direct literature on the exact amination at position 5 of 4-methylpyridine-2,5-diamine is limited, related pyrimidine chemistry provides insight:

  • Starting from 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, chlorination with phosphorus oxychloride in the presence of quaternary ammonium chlorides at ~105 °C for 20-28 hours yields 2,5-diamino-4,6-dichloropyrimidine derivatives.

  • Analogous methods can be adapted for pyridine derivatives, where selective chlorination and subsequent amination steps introduce amino groups at desired positions.

  • The reaction conditions involve controlled temperature, use of phosphorus oxychloride as chlorinating agent, and quaternary ammonium salts as solvents or phase transfer catalysts to improve yield and selectivity.

Formation of the Dihydrochloride Salt

  • The free diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid, which protonates the amino groups, enhancing solubility and stability.

  • The salt formation is typically done by dissolving the diamine in dilute hydrochloric acid, followed by crystallization or precipitation of the dihydrochloride salt.

Data Table: Summary of Key Preparation Steps and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 2-amino-3-hydroxy-4-methylpyridine Ethyl 2-(4-methylfuran) formate, DMF, NH3, reflux 24h ~72 Ammonium chloride and formamide used
2 Chlorination to 2-amino-3-chloro-4-methylpyridine Phosphorus trichloride, dichloroethane, reflux 6h ~92 Acid scavenger: DMF
3 Reduction to 2-amino-4-methylpyridine Copper powder, benzoic acid, 150 °C, 1h ~82 Followed by acid-base purification
4 Amination to 4-methylpyridine-2,5-diamine Phosphorus oxychloride, quaternary ammonium chloride, 100-105 °C, 20-28h 50-65 Adapted from pyrimidine chlorination
5 Formation of dihydrochloride salt Treatment with dilute HCl Quantitative Crystallization for isolation

Research Findings and Analysis

  • The use of phosphorus oxychloride is critical for chlorination steps, enabling substitution of hydroxyl groups with chlorine, which can then be displaced by amines to form diamines.

  • Quaternary ammonium chlorides serve as effective solvents and phase transfer catalysts, improving reaction rates and yields in chlorination reactions.

  • The multi-step synthesis from furan derivatives to amino-substituted pyridines is efficient, with yields above 70% in key steps, demonstrating practical scalability.

  • Purification methods involving acid-base extraction and recrystallization ensure high purity (>99%) of intermediates and final products.

  • The dihydrochloride salt form enhances the compound's stability and handling properties, which is important for storage and further applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: More reduced amine derivatives.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

4-Methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include substituted pyridine and benzene diamine dihydrochlorides. Below is a comparative analysis based on molecular properties and available

Table 1: Molecular and Regulatory Profiles of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Regulatory Status Toxicity Data
4-Methylpyridine-2,5-diamine dihydrochloride 84176-63-6 C₆H₁₁N₃Cl₂ ~195.92 EU REACH registered (2018) Limited studies
Toluene-2,5-diamine dihydrochloride 615-45-2 C₇H₁₂N₂Cl₂ 223.09 EPA-reviewed Carcinogenicity studies
N2,N2,4-Trimethylpyridine-2,5-diamine dihydrochloride N/A* C₈H₁₇N₃Cl₂ 224.13 Not specified No available data
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₅N₃Cl₂ 236.14 Unclassified hazards Insufficient data
Key Observations:
  • Structural Variations :
    • The target compound features a pyridine ring with a methyl group and two amine substituents. In contrast, toluene-2,5-diamine dihydrochloride (a benzene derivative) lacks the pyridine nitrogen but shares similar diamine functionality .
    • N2,N2,4-Trimethylpyridine-2,5-diamine dihydrochloride () includes additional methyl groups, increasing hydrophobicity and molecular weight compared to the target compound.
  • Regulatory Status: Toluene-2,5-diamine dihydrochloride has undergone extensive EPA evaluation, including carcinogenicity assessments under the National Toxicology Program (NTP) . The target compound’s EU REACH registration (2018) suggests compliance with European safety standards, though toxicity data gaps remain .

Biological Activity

4-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

4-Methylpyridine-2,5-diamine dihydrochloride is a derivative of pyridine and belongs to the class of diamines. Its structural formula can be represented as follows:

C7H10N2 2HCl\text{C}_7\text{H}_{10}\text{N}_2\text{ 2HCl}

This compound exhibits properties that make it suitable for various biological applications, particularly in medicinal chemistry.

The biological activity of 4-Methylpyridine-2,5-diamine dihydrochloride is primarily attributed to its ability to interact with specific biomolecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 4-Methylpyridine-2,5-diamine dihydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effect against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study: Anticancer Activity

A study conducted on the effects of 4-Methylpyridine-2,5-diamine dihydrochloride on breast cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce cell cycle arrest at the G2/M phase and increase markers associated with apoptosis. The IC50 values ranged from 1.45 to 4.25 μM across different cancer cell lines, indicating its potency against malignancies .

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of Staphylococcus aureus with an MIC value of 12.5 μg/mL. The study concluded that 4-Methylpyridine-2,5-diamine dihydrochloride could serve as a lead compound for developing new antibiotics.

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